3-(Chlorosulfonyl)-2-hydroxy-5-methylbenzoic acid

Description

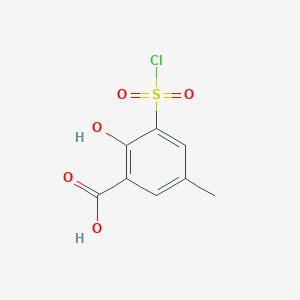

Structure

3D Structure

Properties

IUPAC Name |

3-chlorosulfonyl-2-hydroxy-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO5S/c1-4-2-5(8(11)12)7(10)6(3-4)15(9,13)14/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIVRGPONCBMQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)Cl)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-2-hydroxy-5-methylbenzoic acid typically involves the chlorosulfonation of 2-hydroxy-5-methylbenzoic acid. The reaction is carried out by treating 2-hydroxy-5-methylbenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows: [ \text{C8H8O3} + \text{ClSO3H} \rightarrow \text{C8H7ClO5S} + \text{H2O} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are meticulously controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-2-hydroxy-5-methylbenzoic acid undergoes various types of chemical reactions including:

Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The chlorosulfonyl group can be reduced to form sulfonamides or sulfides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate ethers.

Oxidation Reactions: Products include ketones and aldehydes.

Reduction Reactions: Products include sulfonamides and sulfides.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chlorosulfonyl group (-SO2Cl), a hydroxyl group (-OH), and a methyl group (-CH3) attached to a benzoic acid core. Its molecular formula is . The unique combination of functional groups contributes to its diverse reactivity and biological interactions.

Organic Synthesis

3-(Chlorosulfonyl)-2-hydroxy-5-methylbenzoic acid is utilized as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its chlorosulfonyl group is highly electrophilic, allowing it to react with nucleophiles to form diverse derivatives.

Biological Modifications

In biological research, this compound is employed to modify biomolecules for studying biological processes. It has been used in the production of Klenow fragments, which are essential for DNA sequencing and amplification techniques.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial activity:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

These findings suggest potential for further development as an antimicrobial agent .

Pharmaceutical Applications

The compound plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients. Its unique structure allows for the creation of various bioactive molecules that may exhibit therapeutic effects against different diseases .

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemicals. It serves as an intermediate in processes that require sulfonamide or sulfamoyl functionalities.

Antimicrobial Research

A study demonstrated that this compound effectively inhibited bacterial growth at low concentrations. The compound's structural features were linked to its ability to disrupt bacterial cell walls or interfere with metabolic processes .

Pharmaceutical Development

In another case, researchers synthesized derivatives of this compound to explore their anti-inflammatory properties. Preliminary assessments indicated that certain derivatives exhibited significant activity against inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-2-hydroxy-5-methylbenzoic acid involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of 3-(Chlorosulfonyl)-2-hydroxy-5-methylbenzoic acid with its analogs:

Key Observations:

The methyl group at position 5 increases lipophilicity, which may improve membrane permeability in drug candidates .

Chlorosulfonyl Reactivity :

- The chlorosulfonyl group (-SO₂Cl) is a reactive site for nucleophilic substitution, enabling the synthesis of sulfonamides. This group’s position (e.g., 3 vs. 5) affects regioselectivity in downstream reactions .

Electron-Withdrawing Effects: Fluorine substituents (e.g., in 3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid) increase electronegativity, altering reaction kinetics and binding affinities compared to non-fluorinated analogs .

Pharmacological Relevance

Biological Activity

3-(Chlorosulfonyl)-2-hydroxy-5-methylbenzoic acid is a sulfonated derivative of benzoic acid that has garnered attention for its potential biological activities. This compound is characterized by its chlorosulfonyl and hydroxyl functional groups, which contribute to its reactivity and biological interactions. This article reviews the available literature on the biological activity of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chlorosulfonyl group (-SO2Cl), a hydroxyl group (-OH), and a methyl group (-CH3) attached to a benzoic acid core. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit bacterial growth at relatively low concentrations, making it a candidate for further development as an antimicrobial agent .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a potential mechanism for reducing inflammation in various conditions. The exact pathways involved remain to be fully elucidated, but preliminary data indicate that it may modulate the NF-kB signaling pathway .

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines reveal that this compound exhibits selective cytotoxic effects. For instance, it has been shown to induce apoptosis in Hep-G2 liver cancer cells without significant toxicity to normal fibroblast cells at similar concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| Hep-G2 | 15 |

| CCD25sk (normal fibroblasts) | >100 |

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in inflammatory processes or disrupt cellular signaling pathways associated with cancer cell proliferation. Further studies are needed to clarify these mechanisms and identify potential therapeutic applications .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several benzoic acid derivatives, including this compound. The results indicated that this compound had one of the highest activities against Gram-positive bacteria compared to other derivatives tested .

- In Vitro Cytotoxicity Assessment : In a detailed cytotoxicity assessment using various cancer cell lines, this compound was found to selectively induce apoptosis in Hep-G2 cells while sparing normal cells, highlighting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 3-(Chlorosulfonyl)-2-hydroxy-5-methylbenzoic acid, and how can reaction intermediates be optimized?

A common approach involves sequential sulfonation and chlorination of 2-hydroxy-5-methylbenzoic acid. Sulfonation is typically performed using chlorosulfonic acid under controlled anhydrous conditions (0–5°C), followed by quenching with hydrochloric acid to isolate the sulfonyl chloride intermediate . Purity optimization requires rigorous removal of unreacted chlorosulfonic acid via cold ethanol washes, as residual acid can hydrolyze the chlorosulfonyl group. Intermediate characterization via H NMR (DMSO-) and FT-IR (S=O stretching at ~1370 cm) is critical to confirm sulfonation efficiency .

Q. What analytical techniques are most effective for characterizing this compound?

High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) resolves impurities such as hydrolyzed sulfonic acid derivatives. Mass spectrometry (ESI-MS) confirms molecular ion peaks at m/z 235.0 [M–H], while C NMR detects characteristic signals for the chlorosulfonyl group (~55 ppm) and aromatic carbons (~120–140 ppm) . Differential scanning calorimetry (DSC) can identify decomposition temperatures above 170°C, correlating with thermal instability noted in related chlorosulfonyl compounds .

Q. How should researchers handle discrepancies in melting point data for this compound?

Reported melting points vary due to polymorphism or residual solvents. For example, 5-chlorosulfonyl-2-hydroxybenzoic acid (CAS 17243-13-9) shows mp 168–170°C , but substituent position (e.g., 4-methyl vs. 5-methyl) alters crystal packing. To resolve discrepancies, recrystallize the compound from anhydrous ethyl acetate and perform DSC to validate phase transitions. Cross-reference with X-ray crystallography data if available .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The chlorosulfonyl group (–SOCl) is highly electrophilic, enabling reactions with amines or alcohols to form sulfonamides or sulfonate esters. Kinetic studies suggest a two-step mechanism: (i) rapid formation of a tetrahedral intermediate, followed by (ii) rate-determining chloride elimination. Solvent polarity significantly impacts reactivity—reactions in DMF proceed faster than in THF due to stabilization of the transition state . Computational modeling (DFT) can predict regioselectivity in complex systems .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

The compound hydrolyzes in aqueous media (t < 24 hours at pH 7), forming the corresponding sulfonic acid. For long-term storage, maintain anhydrous conditions at 0–6°C in sealed, argon-purged vials . In kinetic studies, buffer solutions (pH 2–4) slow hydrolysis, allowing sufficient time for derivatization. Thermal gravimetric analysis (TGA) reveals decomposition above 180°C, necessitating low-temperature reactions (<50°C) .

Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Contradictions arise from impurities or isomer formation. For example, trace 4-methyl regioisomers (from incomplete sulfonation) may exhibit unintended biological activity. Purify the compound via preparative HPLC (C18 column, isocratic elution) and validate purity (>98%) before SAR assays . Additionally, use orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) to confirm target specificity, as seen in studies of structurally related diuretics like bumetanide .

Q. How can researchers mitigate side reactions during derivatization for pharmaceutical applications?

Competing esterification of the carboxylic acid group can occur if unprotected. Pre-activate the acid with EDCI/HOBt before introducing nucleophiles to the chlorosulfonyl group. Monitor reactions in real-time via inline IR spectroscopy to detect carbonyl stretching (~1700 cm) from ester byproducts. For scale-up, use flow chemistry to improve mixing and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.